molecular formula C27H24N4O3 B6508353 1-benzyl-N-(4-ethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899392-46-2

1-benzyl-N-(4-ethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B6508353
CAS No.: 899392-46-2
M. Wt: 452.5 g/mol
InChI Key: QYWALGIRWSOQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyridopyrrolopyrimidine derivatives, which are synthesized via multi-step reactions involving cyclization and carboxamide coupling. Key synthetic steps include:

  • Core formation: Reaction of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with glycinate esters under basic conditions to form intermediate carboxylates .
  • Carboxamide coupling: Hydrolysis of carboxylates to carboxylic acids, followed by activation with carbonyldiimidazole (CDI) and reaction with aromatic amines (e.g., 4-ethoxyaniline) to yield the final carboxamide derivatives .

Properties

IUPAC Name

6-benzyl-N-(4-ethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-3-34-21-13-11-20(12-14-21)28-26(32)23-16-22-25(31(23)17-19-9-5-4-6-10-19)29-24-18(2)8-7-15-30(24)27(22)33/h4-16H,3,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWALGIRWSOQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamine and Ketone Precursors

The pyrido-pyrrolo-pyrimidine core is constructed via cyclocondensation between a pyridine-2,3-diamine derivative and a cyclic ketone. For example, reacting 3-aminopyridine-2-carboxamide with 2-pyrrolidone under acidic conditions (H₂SO₄, 80°C, 12 hr) yields the tetracyclic scaffold. The reaction proceeds through nucleophilic attack and dehydration, with yields reaching 68–72% after recrystallization from ethanol.

Ring-Closing Metathesis for Fused Systems

Alternative approaches employ ring-closing metathesis (RCM) using Grubbs catalysts. A diene precursor, such as 1-(prop-2-en-1-yl)-3-vinylpyrimidine-2,4(1H,3H)-dione, undergoes RCM in dichloromethane with 5 mol% Grubbs II catalyst at 40°C for 6 hr. This method achieves 65% yield but requires rigorous exclusion of moisture.

Substitution Reactions: Benzylation, Methylation, and Amidation

N-Benzylation at Position 1

Benzyl groups are introduced via nucleophilic substitution or catalytic hydrogenation. A optimized protocol adapts the one-pot method from CN101921200A:

  • Dissolve the core intermediate (10 mmol) and benzaldehyde (12 mmol) in methanol.

  • Add Raney nickel (0.5 g) under H₂ (50 psi) at 60°C for 6 hr.

  • Filter and concentrate to obtain the 1-benzyl derivative in 83% yield.

This method avoids hazardous benzyl halides and simplifies purification.

Methylation at Position 9

Methylation is achieved using dimethyl sulfate in the presence of K₂CO₃. For instance, treating the core with dimethyl sulfate (1.2 equiv) in DMF at 0°C for 2 hr, followed by warming to 25°C for 12 hr, installs the methyl group with 89% yield.

Carboxamide Formation at Position 2

The 4-ethoxyphenyl carboxamide is formed via EDCl/HOBt-mediated coupling:

  • Activate the carboxylic acid intermediate (1 equiv) with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 min.

  • Add 4-ethoxyaniline (1.1 equiv) and stir at 25°C for 24 hr.

  • Wash with NaHCO₃ and purify via silica chromatography (ethyl acetate/hexane) to isolate the product in 76% yield.

Optimization and Scalability

Catalytic Hydrogenation vs. Alkylation

Comparative studies show catalytic hydrogenation (83% yield) outperforms traditional alkylation with benzyl bromide (72% yield) in efficiency and purity. Raney nickel reduces side products from over-alkylation.

Solvent and Temperature Effects

  • Cyclization : DMF increases reaction rates but complicates purification; switching to toluene improves isolability by 15%.

  • Amidation : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require extended washing to remove residuals.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.89 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd for C₂₈H₂₅N₅O₃: 480.2024; found: 480.2028.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for products purified via column chromatography.

Industrial-Scale Considerations

Cost-Effective Catalysts

Raney nickel reduces catalyst costs by 40% compared to platinum-based systems while maintaining yields ≥80%.

Waste Stream Management

DMF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

The compound 1-benzyl-N-(4-ethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula: C22H24N4O3
  • Molecular Weight: 392.45 g/mol
  • IUPAC Name: this compound

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, research demonstrated that it effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms.

Case Study: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability when treated with the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing
In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

Neurological Applications

Preliminary research indicates that the compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Neuroprotective Effects
In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests potential applications in conditions such as Alzheimer's disease .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-715
AntibacterialStaphylococcus aureus32
AntibacterialEscherichia coli128
NeuroprotectiveMouse modelN/A

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain protein kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous derivatives:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity (If Reported) Reference
1-Benzyl-N-(4-ethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C25H23N4O3* ~429.48 ~3.1† 1-benzyl, 9-methyl, N-(4-ethoxyphenyl) Not explicitly reported Synthesized via
N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C20H18N4O2 346.39 2.47 1-benzyl, 9-methyl, N-(benzyl) Analgesic activity (similar to peers)
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H26N4O3 418.49 ~2.8‡ 1-(3-methoxypropyl), 9-methyl, N-(2-phenylethyl) Predicted high solubility due to polar groups
N,N,1,7-Tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C15H16N4O2 284.31 ~1.9‡ 1,7-dimethyl, N,N-dimethyl Not reported

*Estimated based on structural analogs.
†Predicted using substituent contributions (4-ethoxy increases polarity vs. benzyl).
‡Calculated from molecular descriptors.

Key Observations:

Substituent Effects: N-Aryl Groups: The N-(4-ethoxyphenyl) group in the target compound introduces an electron-donating ethoxy moiety, enhancing polarity compared to N-benzyl or N-phenylethyl analogs . This may improve aqueous solubility but reduce membrane permeability.

logP Trends :

  • The target compound’s logP (~3.1) is higher than N,N,1,7-tetramethyl derivatives (~1.9) due to aromatic substituents but lower than N-benzyl analogs (2.47) owing to the polar ethoxy group .

Biological Activity

The compound 1-benzyl-N-(4-ethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide represents a novel class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on various biological targets, particularly in the context of infectious diseases and cancer.

Chemical Structure and Properties

The molecular formula for this compound is C27H24N4O4C_{27}H_{24}N_{4}O_{4}, with a molecular weight of approximately 468.513 g/mol. The structure includes a benzyl group, an ethoxyphenyl moiety, and a carboxamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit promising antimicrobial properties . In particular:

  • Inhibition of Plasmodium falciparum : A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were evaluated for their inhibitory activity against the calcium-dependent protein kinases PfCDPK4 and PfCDPK1. Compounds showed IC50 values ranging from 0.210 to 0.589 µM , indicating potent activity against malaria parasites .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • COVID-19 Inhibition : In vitro assays using Vero cells revealed that certain derivatives could inhibit viral growth by over 90% at specific concentrations while exhibiting minimal cytotoxicity. This suggests a strong potential for development as antiviral agents targeting coronaviruses .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines demonstrated that many derivatives of this compound maintained low toxicity profiles:

  • HeLa Cell Assays : Most compounds exhibited weak or no detectable cytotoxic effects at concentrations that effectively inhibited pathogen growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Ethoxy Group at Position 4Enhances binding affinity to target enzymes
Benzyl SubstitutionIncreases lipophilicity and cellular uptake
Carboxamide FunctionalityCritical for interaction with biological targets

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors : Research indicated that these compounds could act as effective inhibitors against key kinases involved in disease pathways .
  • Antiplasmodial Activity : A focused study on synthetic derivatives showed that modifications at the N-position significantly impacted their efficacy against malaria parasites .
  • Molecular Docking Studies : Computational models have provided insights into the binding interactions within active sites of target proteins, confirming the potential of these compounds as inhibitors .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how do reaction conditions impact yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalized pyrimidine or pyridine precursors. Key steps include:

  • Coupling reactions (e.g., amide bond formation between the pyridopyrrolopyrimidine core and the 4-ethoxyphenyl substituent) using carbodiimide coupling agents .
  • Ring-closing reactions to form the fused heterocyclic system under reflux conditions with polar aprotic solvents like dimethylformamide (DMF) .
  • Optimization of reaction parameters :
    • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce selectivity.
    • Solvent choice : DMF or tetrahydrofuran (THF) enhances solubility of intermediates .
    • Catalysts : Palladium-based catalysts for cross-coupling steps, with yields ranging from 40% to 65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Post-synthesis, HPLC and NMR are critical for purity assessment (>95% purity is achievable with gradient elution HPLC) .

Basic: How is structural characterization performed to confirm the compound’s identity?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • NMR spectroscopy :
    • ¹H NMR identifies proton environments (e.g., benzyl group aromatic protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) resonances near 170–175 ppm .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral angles of the fused heterocyclic system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₄O₃ requires exact mass 427.176 g/mol) .

Advanced: What methodologies are used to evaluate its PARP-1 inhibitory activity, and how can conflicting data between enzyme assays and cellular models be resolved?

Answer:
In vitro enzyme assays (e.g., PARP-1 inhibition via NAD⁺ depletion assays) and cellular models (e.g., BRCA-mutant cell lines) are standard . Discrepancies may arise due to:

  • Cellular permeability : Poor solubility (e.g., logP >3) may limit intracellular availability despite strong enzyme inhibition .
  • Off-target effects : Use siRNA knockdown of PARP-1 to confirm target specificity in cellular models .
  • Data reconciliation : Combine dose-response curves (IC₅₀ in enzyme vs. cell assays) with metabolomic profiling to identify competing pathways .

For example, if cellular IC₅₀ is 10-fold higher than enzymatic IC₅₀, formulation adjustments (e.g., PEGylation) or prodrug strategies may enhance bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anticancer activity?

Answer:
SAR analysis focuses on:

  • Substituent modifications :
    • Benzyl group : Electron-withdrawing groups (e.g., -NO₂) at the para position enhance PARP-1 binding affinity by 2–3 fold .
    • 4-Ethoxyphenyl : Replacement with bulkier aryl groups (e.g., naphthyl) improves solubility but may reduce target engagement .
Analog StructureBiological Activity (IC₅₀, PARP-1)Solubility (µg/mL)
N-(4-Methoxyphenyl) derivative12 nM8.5
N-(3-Trifluoromethylphenyl)8 nM5.2

Data from suggest that balancing lipophilicity (clogP 2.5–3.5) and hydrogen-bond donors (≤3) optimizes both potency and pharmacokinetics.

Advanced: What strategies address low bioavailability in preclinical models, and how are pharmacokinetic parameters optimized?

Answer:
Key approaches include:

  • Formulation : Use of lipid-based nanoemulsions to enhance oral absorption (e.g., 2.5-fold increase in AUC in rodent models) .
  • Structural modifications :
    • Prodrug design : Esterification of the carboxamide group improves intestinal permeability .
    • PEGylation : Increases half-life (t₁/₂ from 2.3 to 6.8 hours in plasma) .
  • ADME profiling :
    • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
    • Tissue distribution studies : Radiolabeled analogs show preferential accumulation in tumor tissues (3:1 tumor-to-plasma ratio) .

Advanced: How do researchers analyze contradictory data on anti-inflammatory vs. anticancer efficacy in different models?

Answer:
Contradictions may stem from:

  • Dose-dependent effects : Low doses (≤1 µM) may suppress NF-κB (anti-inflammatory), while higher doses (≥10 µM) induce apoptosis via PARP-1 inhibition .
  • Model specificity :
    • In vitro inflammation models (e.g., LPS-stimulated macrophages) vs. in vivo xenografts require distinct endpoint assays (e.g., TNF-α ELISA vs. tumor volume measurement) .
  • Pathway crosstalk : Use phosphoproteomics to map signaling nodes (e.g., AKT/mTOR) affected in both contexts .

Basic: What analytical techniques are used to assess purity and stability under storage conditions?

Answer:

  • Stability studies :
    • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor via HPLC .
    • Degradation products : Identify oxidative byproducts (e.g., N-oxide formation) using LC-MS .
  • Storage recommendations :
    • Lyophilized form stable at -20°C for >12 months; aqueous solutions require antioxidants (e.g., 0.1% ascorbic acid) to prevent hydrolysis .

Advanced: How can computational modeling predict binding modes with PARP-1, and validate these predictions experimentally?

Answer:

  • Molecular docking :
    • Use PARP-1 crystal structures (PDB: 4UND) to model interactions (e.g., hydrogen bonds with Ser904 and Gly863) .
  • Mutagenesis studies :
    • Introduce PARP-1 mutations (e.g., Ser904Ala) to disrupt predicted binding; measure IC₅₀ shifts (e.g., 10-fold increase confirms critical interaction) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ ~1.2×10⁵ M⁻¹s⁻¹; kd ~0.003 s⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.